molecular formula C22H22N2O6 B3866667 N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine

N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine

Cat. No. B3866667
M. Wt: 410.4 g/mol
InChI Key: WTDFSYBNEFJMNA-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine, also known as MDV3100 or Enzalutamide, is a nonsteroidal antiandrogen drug that is used for the treatment of advanced prostate cancer. It was approved by the U.S. Food and Drug Administration (FDA) in 2012 and has since become a widely used treatment option for patients with prostate cancer.

Mechanism of Action

N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine works by binding to the androgen receptor and preventing androgens, such as testosterone, from binding to the receptor. This leads to a decrease in the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease the levels of prostate-specific antigen (PSA), which is a marker of prostate cancer progression. In addition, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been shown to decrease the size of prostate tumors and improve overall survival in patients with advanced prostate cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine in lab experiments is its specificity for the androgen receptor. This allows researchers to study the effects of blocking the androgen receptor on prostate cancer cells without affecting other signaling pathways. However, one limitation of using N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine in lab experiments is that it may not accurately reflect the complexity of the tumor microenvironment in vivo.

Future Directions

There are a number of future directions for research on N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine. One area of interest is the use of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine in combination with other drugs for the treatment of prostate cancer. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine. Additionally, there is ongoing research on the mechanisms of resistance to N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine and the development of new antiandrogen drugs to overcome this resistance.

Scientific Research Applications

N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been shown to be effective in blocking the androgen receptor, which is a key driver of prostate cancer growth. In addition, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been shown to have a lower risk of side effects compared to other antiandrogen drugs.

properties

IUPAC Name

2-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-13(2)19(22(27)28)24-21(26)16(23-20(25)15-6-4-3-5-7-15)10-14-8-9-17-18(11-14)30-12-29-17/h3-11,13,19H,12H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDFSYBNEFJMNA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine
Reactant of Route 3
Reactant of Route 3
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine
Reactant of Route 4
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine
Reactant of Route 5
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine
Reactant of Route 6
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.